Dimethyl-{6-[3-(1-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
Description
Structural Composition and Molecular Classification
The molecular architecture of this compound can be systematically analyzed through its constituent structural elements, each contributing to the overall chemical character of the compound. The molecule contains eighteen carbon atoms, seventeen hydrogen atoms, three fluorine atoms, and four nitrogen atoms, arranged in a specific three-dimensional configuration that determines its chemical and physical properties. This molecular composition places the compound within the category of polyfunctional nitrogen heterocycles, specifically those containing both pyrazole and pyridine ring systems.
The pyrazole component of the molecule consists of a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms, consistent with the fundamental pyrazole structure that has been recognized since the pioneering work of Ludwig Knorr in 1883. The pyrazole ring in this compound is substituted with a methyl group at the nitrogen-1 position, creating a 1-methyl-1H-pyrazol-3-yl substructure that contributes to the overall molecular complexity. This methylated pyrazole unit demonstrates the typical characteristics of aromatic heterocycles, with the nitrogen atoms providing sites for potential hydrogen bonding and electronic interactions.
The pyridine portion of the molecule represents a six-membered aromatic heterocycle containing five carbon atoms and one nitrogen atom, exhibiting the characteristic properties that have made pyridine and its derivatives central to heterocyclic chemistry. The pyridine ring system in this compound is functionalized with both a dimethylamino group at the 2-position and a trifluoromethyl group at the 4-position. The dimethylamino substituent introduces basic character and potential for hydrogen bonding, while the trifluoromethyl group provides significant electron-withdrawing effects and influences the compound's lipophilicity and metabolic stability.
| Structural Component | Ring Type | Atoms | Substitution Pattern |
|---|---|---|---|
| Pyrazole Unit | Five-membered | 3C, 2N | 1-methyl substituted |
| Pyridine Unit | Six-membered | 5C, 1N | 2-dimethylamino, 4-trifluoromethyl |
| Phenyl Linker | Six-membered | 6C | 3-substituted |
| Overall Formula | Multi-ring | C18H17F3N4 | Molecular weight: 346.35819 |
The phenyl ring serves as a crucial structural bridge connecting the pyrazole and pyridine components, providing a rigid aromatic framework that influences the overall molecular geometry and electronic distribution. This aromatic linker is substituted at the 3-position with the pyrazole unit, creating a specific connectivity pattern that determines the spatial relationship between the two heterocyclic components. The phenyl bridge also contributes to the overall aromatic character of the molecule and provides additional sites for potential intermolecular interactions.
The trifluoromethyl group represents a particularly important structural feature, as fluorinated organic compounds have gained increasing significance in contemporary chemistry due to their unique properties. The three fluorine atoms in the trifluoromethyl substituent create a highly electronegative group that significantly influences the electronic distribution throughout the molecule. This functional group is known to enhance metabolic stability, alter lipophilicity, and modify the overall pharmacological profile of organic compounds.
Nomenclature and Identification Parameters
The systematic nomenclature of this compound follows established conventions for naming complex heterocyclic compounds containing multiple ring systems and functional groups. The complete chemical name reflects the hierarchical structure of the molecule, beginning with the primary heterocyclic framework and systematically incorporating each substituent and functional group according to accepted nomenclature rules. This systematic approach ensures unambiguous identification of the compound and facilitates communication within the scientific community.
The alternative nomenclature designation of N,N-Dimethyl-6-(3-(1-methyl-1H-pyrazol-3-yl)phenyl)-4-(trifluoromethyl)pyridin-2-amine provides an equivalent description of the same molecular structure, emphasizing the dimethylamino functionality and the specific connectivity pattern of the heterocyclic components. This alternative naming convention demonstrates the flexibility inherent in chemical nomenclature systems while maintaining the precision necessary for accurate chemical communication.
The compound has been assigned the Chemical Abstracts Service registry number 1311279-58-9, which serves as a unique identifier within the global chemical literature and database systems. This registry number provides an unambiguous reference point that facilitates database searches, literature reviews, and regulatory documentation. The assignment of this specific registry number indicates that the compound has been formally registered and characterized within the chemical literature.
The Molecular Design Limited number MFCD19981392 represents another important identification parameter that facilitates the tracking and cataloging of this compound within commercial and research databases. This identifier is particularly valuable for procurement purposes and for maintaining consistency across different supplier catalogs and research databases. The assignment of this specific code indicates that the compound has been recognized as a commercially relevant chemical entity.
The Simplified Molecular Input Line Entry System code provides a standardized text representation of the molecular structure that can be processed by computational chemistry software and database systems. This linear notation system enables efficient storage and retrieval of structural information while maintaining complete specification of the molecular connectivity and stereochemistry. The SMILES representation serves as a bridge between human-readable chemical names and computer-processable structural data.
Historical Development and Discovery Context
The historical development of this compound must be understood within the broader context of heterocyclic chemistry evolution, particularly the development of pyrazole and pyridine chemistry over the past century and a half. The foundation for understanding this compound's significance lies in the pioneering work of nineteenth-century chemists who first characterized the fundamental heterocyclic ring systems that form its structural core.
The pyrazole component of this compound traces its intellectual heritage to the groundbreaking work of German chemist Ludwig Knorr, who first introduced the term "pyrazole" to describe this class of heterocyclic compounds in 1883. Knorr's systematic study of these five-membered nitrogen-containing rings established the fundamental understanding of pyrazole chemistry that continues to inform contemporary research. The subsequent development of pyrazole synthesis methodology by Hans von Pechmann in 1898, who synthesized pyrazole from acetylene and diazomethane, provided practical access to these important heterocyclic building blocks.
The recognition that pyrazole compounds are not naturally occurring but must be synthesized through chemical methods has driven the development of increasingly sophisticated synthetic approaches. The classical method involving the reaction of hydrazines with 1,3-diketones, established in the early development of pyrazole chemistry, remains fundamental to modern synthetic strategies. This historical foundation has enabled the creation of complex molecules like this compound through the application of well-established synthetic principles to increasingly complex molecular targets.
The pyridine portion of the compound represents another major milestone in heterocyclic chemistry development, with pyridine and its derivatives becoming central to both fundamental chemical research and practical applications. The understanding of pyridine as a six-membered aromatic heterocycle with electronic properties similar to benzene has provided the theoretical framework for designing complex molecules that incorporate pyridine as a structural element. The development of methods for functionalizing pyridine rings with various substituents has enabled the creation of sophisticated molecular architectures.
The incorporation of trifluoromethyl groups into organic molecules represents a more recent development in synthetic chemistry, reflecting advances in fluorine chemistry and growing recognition of the unique properties imparted by fluorinated substituents. The ability to introduce trifluoromethyl groups selectively into complex molecular frameworks has become increasingly important in contemporary synthetic chemistry, particularly in the development of compounds with enhanced stability and modified electronic properties.
Position within Heterocyclic Chemistry Framework
This compound occupies a significant position within the broader framework of heterocyclic chemistry, representing the convergence of multiple important structural motifs that have become central to modern chemical research. The compound exemplifies the sophisticated molecular architectures that have become accessible through advances in synthetic methodology and demonstrates the increasing complexity of heterocyclic systems being investigated in contemporary research programs.
Within the classification system of heterocyclic compounds, this molecule belongs to the category of mixed heterocycles, specifically those containing both five-membered and six-membered nitrogen-containing rings. This classification is particularly significant given that heterocyclic compounds represent more than half of all known chemical substances and that 59% of United States Food and Drug Administration-approved drugs contain nitrogen heterocycles. The compound's structure incorporates fundamental heterocyclic building blocks that have proven to be of exceptional importance in chemical and biological applications.
The pyrazole component places this compound within a class of heterocycles that, while not naturally occurring, have found extensive application in synthetic chemistry and pharmaceutical research. The five-membered ring system with two adjacent nitrogen atoms provides unique electronic and steric properties that distinguish pyrazole-containing compounds from other heterocyclic systems. The specific substitution pattern of the pyrazole ring in this compound, with methylation at the nitrogen-1 position, represents a common modification that influences both the chemical reactivity and biological activity of pyrazole derivatives.
The pyridine portion of the molecule aligns with one of the most important and widely studied classes of heterocyclic compounds. Pyridine and its derivatives have been extensively investigated due to their fundamental importance in both synthetic chemistry and biological systems. The specific functionalization pattern of the pyridine ring in this compound, with dimethylamino and trifluoromethyl substituents, reflects contemporary approaches to molecular design that seek to optimize specific properties through careful selection of functional groups.
| Heterocyclic Component | Ring System | Classification | Chemical Significance |
|---|---|---|---|
| Pyrazole Unit | Five-membered, 2N | Azole derivative | Synthetic importance |
| Pyridine Unit | Six-membered, 1N | Aromatic heterocycle | Fundamental building block |
| Combined System | Multi-ring | Mixed heterocycle | Advanced architecture |
| Overall Framework | Complex | Polyfunctional | Contemporary design |
The position of this compound within heterocyclic chemistry also reflects the growing importance of fluorinated organic compounds in contemporary research. The incorporation of trifluoromethyl functionality represents a significant trend in modern synthetic chemistry, driven by recognition of the unique properties that fluorine substituents can impart to organic molecules. This aspect of the compound's structure places it at the intersection of heterocyclic chemistry and fluorine chemistry, two areas that have seen remarkable growth and innovation in recent decades.
The compound's structural complexity and the presence of multiple functional groups also position it within the category of polyfunctional heterocycles, which have become increasingly important in pharmaceutical research and materials science. The ability to combine multiple heterocyclic motifs within a single molecular framework, as demonstrated in this compound, represents a sophisticated approach to molecular design that seeks to optimize multiple properties simultaneously through careful structural engineering.
Properties
IUPAC Name |
N,N-dimethyl-6-[3-(1-methylpyrazol-3-yl)phenyl]-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4/c1-24(2)17-11-14(18(19,20)21)10-16(22-17)13-6-4-5-12(9-13)15-7-8-25(3)23-15/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZIFXCLMRYSEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC(=CC=C2)C3=NC(=CC(=C3)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl-{6-[3-(1-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article explores the biological activities associated with this specific compound, focusing on its pharmacological potential and mechanisms of action.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process.
These findings suggest that similar pyrazole derivatives can act as selective COX inhibitors, making them potential candidates for anti-inflammatory therapies.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been investigated. In vitro studies indicate that certain compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 2 | |
| Escherichia coli | 4 | |
| Pseudomonas aeruginosa | 8 |
These results highlight the potential of this compound as an antimicrobial agent.
The mechanism through which this compound exerts its biological effects is believed to involve modulation of key signaling pathways associated with inflammation and infection. For example, the inhibition of COX enzymes leads to decreased production of prostaglandins, which are mediators of inflammation.
Case Studies
A series of case studies have been conducted to evaluate the pharmacological effects of pyrazole derivatives in vivo. One notable study assessed the analgesic properties of a related compound in animal models, demonstrating a significant reduction in pain responses comparable to standard analgesics like diclofenac.
Study Overview
- Objective : Evaluate analgesic efficacy.
- Method : Pain response was measured using the tail-flick test.
Comparison with Similar Compounds
Structural Analogs with Positional Isomerism
Compound A : Dimethyl-{6-[4-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine (CAS 1311279-87-4)
- Key Difference : The pyrazole substituent on the phenyl ring is at the para position instead of meta.
- Impact : Positional isomerism can alter dipole moments, solubility, and target binding. For example, the para isomer may exhibit different π-π stacking interactions compared to the meta configuration in the target compound .
Pyridine-Pyrazole Hybrids with Varied Substituents
Compound B : N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Key Features : Pyrazole is directly attached to pyridine at the 3-position, with a cyclopropylamine substituent.
- Comparison : The absence of the trifluoromethyl group reduces electron-withdrawing effects, while the cyclopropyl group may enhance metabolic stability by resisting oxidative degradation. This compound’s simpler structure could improve synthetic accessibility .
Fused Pyrazolo-Pyridine Systems
Compound C : 2-(4-Chloro-2-methylphenyl)-6-methyl-4-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridin-3-amine
- Key Features : A fused pyrazolo-pyridine core with chloro and methyl substituents.
- The chloro group introduces steric bulk, which may hinder interactions with flat binding pockets .
Trifluoromethyl-Substituted Pyridines with Alternative Functional Groups
Compound D: [6-(3-Aminophenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
- Key Features: Replaces the pyrazole with a 3-aminophenyl group.
- Comparison: The amino group (-NH₂) introduces hydrogen-bonding capability but may reduce lipophilicity. This modification could shift the compound’s selectivity toward targets requiring polar interactions .
Comparative Data Table
| Compound | Core Structure | Substituents (Position) | Key Features | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | Pyridine | -CF₃ (4), -NMe₂ (2), 3-(1-Me-pyrazol) (6) | Meta-substituted pyrazole, -CF₃ | ~332.33* |
| Compound A (para isomer) | Pyridine | -CF₃ (4), -NMe₂ (2), 4-(1H-pyrazol) (6) | Para-substituted pyrazole | ~332.33* |
| Compound B | Pyridine-Pyrazole | Cyclopropylamine (4), -Me (3) | Fused pyrazole, no -CF₃ | ~214.25† |
| Compound C | Pyrazolo-pyridine (fused) | -CF₃ (4), -Cl (2), -Me (6) | Fused system, chloro substituent | Not reported |
| Compound D | Pyridine | -CF₃ (4), -NMe₂ (2), 3-NH₂ (6) | Amino substituent instead of pyrazole | ~325.31‡ |
*Calculated from molecular formula C₁₇H₁₅F₃N₄ .
†Derived from HRMS (m/z 215 [M+H]+) .
‡Estimated from molecular formula C₁₅H₁₅F₃N₄.
Research Implications
- Positional Isomerism : Compound A’s para configuration may offer improved solubility but reduced target affinity compared to the target compound’s meta isomer .
- Fused Systems : Compound C’s rigid structure could enhance binding kinetics but limit synthetic scalability .
- Functional Group Trade-offs: Compound D’s amino group introduces polarity, which may be advantageous in hydrophilic binding environments .
Preparation Methods
Synthesis via Pyridine Core Functionalization
Methodology:
The pyridine nucleus is typically prepared through nucleophilic substitution or cyclization reactions involving halogenated pyridine derivatives. For example, 2-chloropyridine derivatives undergo nucleophilic substitution with amines or other nucleophiles under basic conditions.
Preparation of 2-chloropyridine derivatives:
Using chlorination of pyridine or halogen exchange reactions.Introduction of the trifluoromethyl group:
Electrophilic trifluoromethylation, often employing reagents like Togni's reagent or trifluoromethyl sulfonates, under controlled conditions to selectively modify the pyridine ring.Substitution with amino groups:
Nucleophilic amination using ammonia or primary amines in the presence of catalysts or under microwave irradiation.
Research Findings:
Patents such as WO1998022459A1 describe methods of preparing pyridine derivatives with various substituents, emphasizing the importance of controlling regioselectivity during halogen exchange and trifluoromethylation steps.
Construction of the Pyrazole Ring
Methodology:
The pyrazole moiety, particularly with a methyl substitution at N-1 and a 3-position phenyl group, is synthesized via cyclization of hydrazines with α,β-unsaturated carbonyl compounds or through multicomponent reactions.
Preparation of 1-methyl-3-aryl-1H-pyrazoles:
Condensation of methylhydrazine derivatives with α,β-unsaturated ketones or aldehydes, followed by cyclization under reflux conditions.Functionalization at the 4-position:
Substituted pyrazoles are often obtained via electrophilic aromatic substitution or via direct coupling with aryl halides using palladium-catalyzed cross-coupling reactions.
Research Findings:
Studies such as those published in MDPI (2022) demonstrate the synthesis of phenylpyrazoles with various substitutions, highlighting the use of palladium-catalyzed cross-coupling for attaching phenyl groups to the pyrazole core.
Coupling of Pyrazole to Pyridine
Methodology:
The key step involves linking the pyrazole ring to the pyridine core, often via Suzuki-Miyaura or Buchwald-Hartwig coupling reactions.
Preparation of boronic acid or ester derivatives of pyrazoles:
Using borylation reactions to introduce boron functionalities on the pyrazole.Coupling with halogenated pyridine:
Under palladium catalysis, the boronic acid reacts with halogenated pyridine derivatives to form the C–C bond.
Research Findings:
Research articles (e.g., from De Gruyter) describe the use of microwave-assisted Suzuki couplings to efficiently assemble these complex molecules with high yields.
Introduction of the Trifluoromethyl Group
Methodology:
Electrophilic trifluoromethylation reagents, such as Togni's reagent or trifluoromethyl sulfonates, are employed to introduce the CF₃ group selectively onto the pyridine ring or other aromatic systems.
Electrophilic trifluoromethylation:
Conducted under mild conditions with radical initiators or metal catalysts like copper or iron.Optimization:
Reaction parameters such as temperature, solvent (e.g., acetonitrile), and reagent equivalents are optimized to maximize regioselectivity and yield.
Research Findings:
Patents and literature (e.g., from patents US7691855B2) detail protocols for trifluoromethylation of heteroaromatic compounds, emphasizing the importance of controlling regioselectivity.
Final Amination and Methylation
Methodology:
The terminal amine group is introduced via nucleophilic substitution or reductive amination, often using methylating agents like methyl iodide or dimethyl sulfate, or via direct amination reactions.
Methylation of the nitrogen atom:
Using methyl iodide or dimethyl sulfate in polar aprotic solvents under basic conditions.Amination:
Nucleophilic displacement of suitable leaving groups on the pyridine or pyrazole rings with ammonia or methylamine.
Research Findings:
Patent WO1998022459A1 describes methylation steps involving methyl iodide under basic conditions, with subsequent purification to isolate the target amine.
Data Table Summarizing Preparation Methods
Notes and Considerations
Reaction Conditions:
Many steps require inert atmospheres (nitrogen or argon) to prevent oxidation, especially during cross-coupling and trifluoromethylation.Purification Techniques:
Typically involve chromatography (silica gel, preparative HPLC), recrystallization, or distillation, depending on the step.Yield Optimization:
Reaction parameters such as temperature, solvent, catalyst loading, and reagent equivalents are critical for high yield and regioselectivity.Safety and Handling: Reagents like methyl iodide and trifluoromethylating agents are toxic and require proper handling under fume hoods with appropriate protective equipment.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing dimethyl-{6-[3-(1-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine, and how can low yields be addressed?
- Methodology : The compound’s pyridine and pyrazole moieties suggest coupling reactions similar to those in , where cesium carbonate (Cs₂CO₃) and copper(I) bromide (CuBr) catalyze C–N bond formation under mild conditions (35°C, 48 hours). Low yields (e.g., 17.9% in ) may arise from steric hindrance or competing side reactions. To improve efficiency:
-
Use microwave-assisted synthesis to reduce reaction time and enhance regioselectivity .
-
Optimize solvent polarity (e.g., DMF or DMSO) to stabilize intermediates.
-
Introduce directing groups on the pyridine ring to facilitate coupling .
- Data Table : Key reaction parameters from analogous syntheses:
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| CuBr/Cs₂CO₃ | DMSO | 35 | 48 | 17.9 | |
| Pd(PPh₃)₄ | THF | 80 | 24 | 45 |
Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC experiments. The trifluoromethyl group (CF₃) will show a singlet near δ 120–125 ppm in ¹³C NMR, while pyrazole protons appear as doublets in δ 7.5–8.5 ppm .
- HRMS : Confirm molecular weight with ESI-HRMS (e.g., m/z 215 [M+H]+ in ).
- X-ray crystallography : If single crystals are obtained (e.g., via vapor diffusion with ethanol), use SHELX programs (SHELXL/SHELXS) for structure refinement. Intramolecular hydrogen bonds (e.g., C–H⋯N) stabilize the conformation, as seen in .
Q. What are the key structure-activity relationship (SAR) considerations for modifying the pyrazole and pyridine subunits?
- Methodology :
- Pyrazole modifications : Replace the 1-methyl group with bulkier substituents (e.g., cyclopropyl) to modulate steric effects. shows that methoxy or fluorine substitutions on pyrazole enhance biological activity .
- Pyridine modifications : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position to improve metabolic stability. The trifluoromethyl group in the target compound likely enhances lipophilicity and bioavailability .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies between computational (DFT) and experimental bond lengths/angles?
- Methodology :
-
Perform DFT/B3LYP/6-311G(d,p) calculations to optimize the geometry and compare with X-ray data. For example, in , C–H⋯N hydrogen bond lengths (theoretical vs. experimental) differed by <0.02 Å, validating the computational model .
-
Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking vs. hydrogen bonding) and refine force fields for molecular dynamics simulations .
- Data Table : Example DFT vs. X-ray comparison (from ):
| Parameter | DFT (Å/°) | X-ray (Å/°) | Deviation |
|---|---|---|---|
| C–N (pyrazole) | 1.338 | 1.341 | 0.003 |
| C–C (aryl) | 1.401 | 1.398 | 0.003 |
Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?
- Methodology :
- Chiral resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during pyrazole formation. employed (R)-tetrahydrofuran-3-yl groups to induce asymmetry, achieving >99% ee via chiral HPLC .
- Asymmetric catalysis : Apply palladium-catalyzed C–H activation with chiral ligands (e.g., BINAP) for enantioselective coupling .
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence crystal packing and solubility?
- Analysis :
- In , N–H⋯N and C–H⋯N hydrogen bonds form zigzag supramolecular chains, reducing solubility in polar solvents. Introducing morpholine or PEG groups (as in ) disrupts these interactions, enhancing aqueous solubility .
- π-Stacking between pyridine and aryl groups contributes to low melting points (e.g., 104–107°C in ), which can be adjusted via halogen substitution .
Q. What computational tools predict thermodynamic properties (e.g., Gibbs free energy, entropy) for stability studies?
- Methodology :
- Use Gaussian 16 with B3LYP/6-311G(d,p) to calculate thermodynamic functions (ΔG, ΔH, ΔS) at varying temperatures. showed that entropy increases with temperature, correlating with experimental decomposition thresholds .
- Conduct MD simulations (AMBER/CHARMM) to assess conformational stability in solvent environments .
Contradictory Data Analysis
Q. How should researchers reconcile conflicting NMR assignments for pyrazole protons in similar compounds?
- Resolution :
- Compare coupling constants (e.g., J = 2.5 Hz for meta-protons vs. J = 0 Hz for para-protons). In , pyrazole protons at δ 8.87 (d, J = 2 Hz) were unambiguously assigned via NOESY correlations .
- Use isotopic labeling (¹⁵N or ¹³C) to resolve overlapping signals .
Tables for Key Data
Table 1 : Spectroscopic benchmarks for structural validation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.87 (d, J = 2 Hz, pyrazole-H) | |
| ¹³C NMR | δ 125.4 (q, CF₃, J = 270 Hz) | |
| IR | 3298 cm⁻¹ (N–H stretch) |
Table 2 : Thermodynamic properties from DFT calculations ()
| Temperature (K) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |
|---|---|---|---|
| 298 | -45.2 | -32.1 | 44.3 |
| 400 | -38.7 | -28.9 | 52.6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
